molecular formula C9H13ClN2OS B1503100 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE CAS No. 348138-15-8

1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE

Cat. No.: B1503100
CAS No.: 348138-15-8
M. Wt: 232.73 g/mol
InChI Key: QONOYDDROAGBCS-UHFFFAOYSA-N
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Description

1-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetone hydrochloride is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, a thioether linkage at position 2, and an acetone moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, or intermediates in drug synthesis .

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c1-6-4-7(2)11-9(10-6)13-5-8(3)12;/h4H,5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONOYDDROAGBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692976
Record name 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348138-15-8
Record name 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Key Intermediate: 4,6-Dimethyl-2-Thiopyrimidine

The foundational step in preparing 1-[(4,6-dimethyl-2-pyrimidinyl)thio]acetone hydrochloride is synthesizing 4,6-dimethyl-2-thiopyrimidine. This is typically achieved by the condensation of thiourea with acetylacetone in an acidic ethanolic medium:

  • Reaction conditions: Thiourea (100 mmol) is suspended in acetylacetone (120 mmol) dissolved in 250 mL ethanol. Concentrated hydrochloric acid (25 mL) is added, and the mixture is refluxed for 2 hours.
  • Isolation: Upon cooling, yellow needle-like crystals of 2-thio-4,6-dimethyl-pyrimidine hydrochloride form. These are dissolved in hot water (50°C), neutralized to pH 10.5 with 1M NaOH, refrigerated for 10 hours, then filtered after crystallization from 50% aqueous ethanol to yield 4,6-dimethyl-2-pyrimidinethiol.

Alkylation to Form this compound

The critical transformation involves S-alkylation of 4,6-dimethyl-2-thiopyrimidine with α-chloroacetamides or α-chloroacetone derivatives under basic conditions:

  • Solvent and base: Dimethylformamide (DMF) is used as the solvent, and potassium carbonate (K2CO3) serves as the base.
  • Procedure: A mixture of 4,6-dimethyl-2-thiopyrimidine (10 mmol) and potassium carbonate (20 mmol) is dissolved in DMF (about 10 mL) and stirred at 70–80°C for 60 minutes. After cooling, α-chloroacetamide or α-chloroacetone (10 mmol) dissolved in DMF (10 mL) is added. The mixture is stirred for 5 hours at room temperature.
  • Workup: The reaction mixture is vacuum evaporated, the residue washed with cold water, filtered, air-dried, and recrystallized from acetone/DMF mixture to yield the target compound as crystalline solids.

Alternative Preparation Routes and Protective Group Strategies

In more complex synthetic schemes, especially when sensitive functional groups are present, protecting groups are employed to prevent side reactions during alkylation or coupling steps:

  • Amino protecting groups: Dimethoxybenzyl, tert-butyloxycarbonyl (Boc), methoxymethyl, and ethoxyethyl groups are used conventionally.
  • Deprotection: Removal of protecting groups is carried out under mild acidic or basic conditions as appropriate.
  • Nucleophilic aromatic substitution: The thiopyrimidine moiety can be introduced via nucleophilic aromatic substitution of chloropyrimidine intermediates with thiophenol derivatives in the presence of bases like potassium carbonate in DMF at elevated temperatures (around 90°C).

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield & Notes
Synthesis of 4,6-dimethyl-2-thiopyrimidine Thiourea + Acetylacetone + HCl in ethanol Reflux (~78°C) 2 hours Yellow crystals formed; recrystallized
Neutralization & crystallization 1M NaOH, pH 10.5, refrigeration 4°C 10 hours Purified 4,6-dimethyl-2-pyrimidinethiol
S-alkylation 4,6-dimethyl-2-thiopyrimidine + α-chloroacetone + K2CO3 in DMF 70–80°C (pre-stir), then RT 5 hours 89% yield reported for related acetamides
Workup & purification Vacuum evaporation, washing, recrystallization Ambient - High purity crystalline product

Analytical Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm structural integrity; for example, 1H NMR signals include characteristic singlets for the SCH2 group and methyl substituents on the pyrimidine ring.
  • Elemental Analysis: Confirms the elemental composition within ±0.4% deviation.
  • LC/MS Analysis: Used to verify molecular weight and purity.
  • Melting Point: Provides additional purity confirmation (e.g., 145–147°C for related derivatives).

Research Findings and Optimization Notes

  • The choice of alkylating agent significantly influences the yield and biological activity of the final compound.
  • DMF as a solvent and potassium carbonate as a base provide optimal conditions for S-alkylation.
  • The reaction temperature and time are critical parameters; higher temperatures facilitate nucleophilic substitution but must be balanced to avoid decomposition.
  • Protective group strategies are essential when multi-functionalized derivatives are targeted, allowing selective reactions without side-product formation.

Chemical Reactions Analysis

Types of Reactions

1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thio group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve the use of catalysts and controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H12N2OS
  • Molecular Weight : 196.27 g/mol
  • Structural Features : The compound features a pyrimidine ring substituted with methyl groups and a thioacetone moiety, which contributes to its biological activity.

Pharmacological Applications

  • Anticonvulsant Activity
    • Recent studies have synthesized derivatives of 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE to evaluate their anticonvulsant properties. For instance, the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides has shown promising results in pharmacological evaluations using models such as pentylenetetrazole-induced seizures . The docking studies indicated significant affinities for GABA receptors, suggesting potential for treating epilepsy.
  • Antimicrobial Properties
    • The compound exhibits antimicrobial activity against various pathogens. Studies have reported that thio derivatives of pyrimidines can inhibit bacterial growth, indicating potential applications in developing new antibiotics .
  • Anti-inflammatory Effects
    • Preliminary investigations suggest that derivatives of this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where pyrimidine derivatives have shown efficacy in modulating inflammatory pathways .

Case Studies

StudyObjectiveFindings
Synthesis and Evaluation of Thio DerivativesTo assess anticonvulsant propertiesIdentified several compounds with significant GABAAR affinity and anticonvulsant activity .
Antimicrobial Activity AssessmentTo evaluate efficacy against bacterial strainsDemonstrated inhibition against multiple pathogens, suggesting potential for antibiotic development .
Anti-inflammatory Mechanism ExplorationTo investigate anti-inflammatory effectsFound modulation of inflammatory cytokines in vitro, indicating therapeutic potential .

Mechanism of Action

The mechanism of action of 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s structural analogs are identified based on shared functional groups, such as pyrimidinylthio linkages, sulfur-containing substituents, or hydrochloride salts. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Key Structural Features Applications/Activities References
1-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetone HCl C₁₀H₁₅ClN₂OS 4,6-Dimethylpyrimidine, thioacetone, HCl Potential enzyme inhibition, synthesis
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ Ethyl ester, thietane ring, pyrimidinylthio Antimicrobial candidate, chemical synth
S-(4,6-Dimethyl-2-pyrimidinyl)isothiourea HCl C₇H₁₁ClN₄S Isothiourea group, pyrimidine core Biochemical probes, enzyme substrates
Cefotiam hydrochloride hydrate C₁₈H₂₃Cl₂N₉O₄S₃ Beta-lactam, thioether, antibiotic Antibacterial therapy
Key Observations:
  • Pyrimidine Core Modifications : The target compound and its analogs (e.g., ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate) share a pyrimidine backbone but differ in substituents. The 4,6-dimethyl groups in the target compound may enhance steric effects and lipophilicity compared to oxygen- or nitrogen-containing analogs .
  • Thioether vs.
  • Salt Forms : The hydrochloride salt in the target compound and cefotiam hydrochloride improves aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity

1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE (CAS No. 348138-15-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological significance.

  • Molecular Formula : C9H12N2OS
  • Molar Mass : 196.27 g/mol
  • Synonyms : 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with acetylacetone in the presence of hydrochloric acid. The process yields a hydrochloride salt that can be purified through crystallization techniques .

Anticancer Activity

Recent studies have indicated that compounds containing the pyrimidine-thio structure exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated growth inhibition with IC50 values ranging from 2.43 to 14.65 μM against various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2313.5
Compound BHepG25.0
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HClMDA-MB-2317.84

The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells:

  • Caspase Activation : The compound enhances caspase-3 activity, indicating an apoptotic pathway activation.
  • Morphological Changes : Observed at concentrations as low as 1 μM in treated cells .

Case Studies

  • Study on Microtubule Destabilization : Compounds similar to 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HCl were evaluated for their effects on microtubule assembly. Results showed effective inhibition at concentrations around 20 μM, suggesting potential as microtubule-destabilizing agents .
  • Anticonvulsant Potential : Another study synthesized derivatives of this compound and evaluated their anticonvulsant activities. The findings indicated promising results in reducing seizure activity in animal models .

Q & A

Q. What are the recommended synthetic routes for 1-[(4,6-dimethyl-2-pyrimidinyl)thio]acetone hydrochloride?

Methodological Answer: The synthesis typically involves multi-step protocols. For example:

  • Step 1: Preparation of a pyrimidinyl-thiol intermediate, such as 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride, via nucleophilic substitution or cyclization reactions .
  • Step 2: Thioalkylation using a ketone precursor (e.g., chloroacetone) under basic conditions to introduce the thioacetone moiety.
  • Step 3: Hydrochloride salt formation via treatment with HCl in polar solvents like methanol or ethanol .
    Key intermediates should be purified via recrystallization or column chromatography, with yields optimized by controlling reaction temperature (e.g., 0–25°C) and stoichiometry .

Q. Which spectroscopic methods are optimal for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for characteristic peaks:
  • Pyrimidinyl protons: δ 6.8–7.2 (singlet, 1H, pyrimidine C-H).
  • Methyl groups: δ 2.3–2.5 (singlets for 4,6-dimethyl substituents).
  • Thioacetone CH₃: δ 2.1–2.3 (triplet or multiplet) .
    • ¹³C NMR: Confirm carbonyl (C=O) at δ 190–210 ppm and pyrimidinyl carbons at δ 150–170 ppm .
  • IR Spectroscopy: Key stretches include C=S (1050–1250 cm⁻¹), C=O (1660–1700 cm⁻¹), and N-H (if present, 3200–3400 cm⁻¹) .
  • Mass Spectrometry: Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 176.67 for the free base) .

Advanced Research Questions

Q. How can discrepancies in reaction outcomes (e.g., unexpected byproducts) be resolved during synthesis?

Methodological Answer: Contradictions often arise from:

  • Varied Reaction Conditions: For example, excess HCl during salt formation may lead to hydrolysis of the thioacetone group. Monitor pH and use ice-cooling during neutralization to suppress side reactions .
  • Intermediate Stability: Key intermediates like thioacetic acid derivatives may decompose if stored improperly. Use fresh preparations or stabilize with inert atmospheres .
  • Analytical Strategies:
    • Employ HPLC-PDA (C18 column, acetonitrile/water gradient) to detect impurities.
    • Compare experimental ¹H NMR data with computational predictions (DFT) to identify structural deviations .

Q. What strategies are effective for studying biological interactions of this compound?

Methodological Answer:

  • Binding Assays:
    • Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., kinases or proteases).
    • Prepare derivative libraries (e.g., substituting pyrimidinyl methyl groups) to establish structure-activity relationships .
  • Molecular Docking:
    • Model interactions using software like AutoDock Vina, focusing on the thioacetone moiety’s potential to form hydrogen bonds with catalytic residues .
  • Cytotoxicity Screening:
    • Test against cell lines (e.g., HEK293 or HeLa) via MTT assays, with IC₅₀ values normalized to controls like cisplatin .

Data Contradiction Analysis

Q. How to interpret conflicting data on reaction yields in published protocols?

Methodological Answer:

  • Case Study: reports a dichlorophosphate intermediate forming at 25°C, while submitters observed a hydrochloride salt under similar conditions.

  • Resolution:

    • Verify solvent purity (e.g., anhydrous methanol vs. technical-grade).
    • Characterize by-products via LC-MS and adjust reagent ratios (e.g., POCl₃ vs. HCl) .
  • General Workflow:

    Variable Tested Observed Outcome Reference
    Solvent (methanol)Hydrochloride salt
    Solvent (ethyl acetate)Dichlorophosphate

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE
Reactant of Route 2
Reactant of Route 2
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE

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